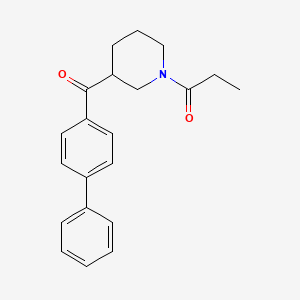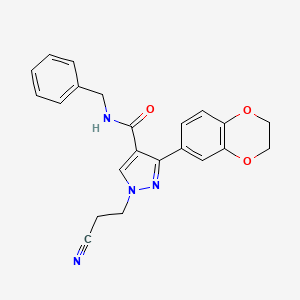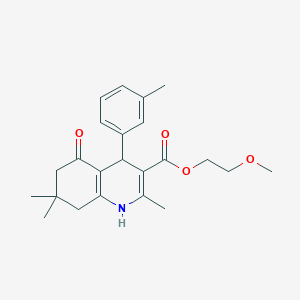![molecular formula C16H26N2O B4892973 1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPP and is a piperazine derivative. DMPP has a molecular formula of C16H26N2O and a molecular weight of 262.39 g/mol.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood. However, it is believed to interact with various receptors in the brain, including the dopamine receptor and serotonin receptor. DMPP has been shown to have an affinity for these receptors, leading to the activation of certain signaling pathways.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. DMPP has also been shown to have anxiolytic effects, reducing anxiety levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its high purity and stability. The compound is also readily available, making it easy to obtain for research purposes. However, DMPP has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for DMPP research. One area of interest is the development of new drugs based on DMPP. The compound has shown promise as a ligand for various receptors, and further research could lead to the development of new drugs for the treatment of various psychiatric disorders. Another area of interest is the study of the long-term effects of DMPP on the brain and behavior. Further research is needed to determine the safety and efficacy of DMPP for use in humans.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its use as a ligand in drug design and has been shown to interact with various receptors in the brain. DMPP has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its potential toxicity. Further research is needed to determine the safety and efficacy of DMPP for use in humans and to develop new drugs based on this compound.
Méthodes De Synthèse
DMPP can be synthesized using a variety of methods, including the reaction of 3-(3,5-dimethylphenoxy)propylamine with 4-methylpiperazine. Another method involves the reaction of 3-(3,5-dimethylphenoxy)propyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The synthesis of DMPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in drug design. DMPP has been shown to interact with various receptors, including the dopamine receptor and serotonin receptor. The compound has also been used in the development of new antipsychotic drugs.
Propriétés
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14-11-15(2)13-16(12-14)19-10-4-5-18-8-6-17(3)7-9-18/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJIHGMUGAUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Dimethylphenoxy)propyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)


![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)

